molecular formula C17H20N2O5 B3828591 [4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate

[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate

Cat. No.: B3828591
M. Wt: 332.4 g/mol
InChI Key: YBJVBPGRLCAALO-ZROIWOOFSA-N
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Description

[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes an acetamido group, a methoxyphenyl group, and an acetate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetamido Group: This step involves the acetylation of an amine precursor using acetic anhydride under mild conditions.

    Introduction of the Prop-2-enylamino Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a prop-2-enylamine.

    Formation of the Methoxyphenyl Group: This step involves the methoxylation of a phenyl ring using methanol and a strong acid catalyst.

    Esterification to Form the Acetate: The final step involves the esterification of the compound using acetic acid and a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enylamino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and protein binding due to its acetamido and methoxyphenyl groups.

Medicine

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-hydroxyphenyl] acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    [4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-ethoxyphenyl] acetate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in [4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate provides unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-5-8-18-17(22)14(19-11(2)20)9-13-6-7-15(24-12(3)21)16(10-13)23-4/h5-7,9-10H,1,8H2,2-4H3,(H,18,22)(H,19,20)/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJVBPGRLCAALO-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC(=C(C=C1)OC(=O)C)OC)/C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate
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[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate
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[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate
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[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate
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[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate

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